An In-depth Technical Guide to the Synthesis and Properties of Dinitrodurene
An In-depth Technical Guide to the Synthesis and Properties of Dinitrodurene
Abstract: This guide provides a comprehensive technical overview of dinitrodurene (2,3,5,6-tetramethyl-1,4-dinitrobenzene), a significant nitroaromatic compound. It details a robust synthesis protocol via the direct nitration of durene (1,2,4,5-tetramethylbenzene), explaining the underlying chemical principles and the rationale for specific procedural steps. The document further elucidates the key physicochemical and spectroscopic properties of the compound, presents critical safety and handling protocols, and discusses its applications. This paper is intended for researchers and professionals in organic synthesis, materials science, and chemical development.
Introduction to Dinitrodurene
Dinitrodurene, systematically named 2,3,5,6-tetramethyl-1,4-dinitrobenzene, is a crystalline organic compound derived from durene. Durene itself is a highly symmetric aromatic hydrocarbon that can be sourced from oil-refining or cracking processes.[1] The introduction of two nitro groups onto the durene ring significantly modifies its chemical properties, making it a valuable intermediate in various synthetic applications. One of the earliest reported preparations involved the direct nitration of durene.[2] Its rigid, symmetric structure and the presence of electron-withdrawing nitro groups make it a subject of interest in materials science and organic chemistry.[2]
Synthesis of Dinitrodurene via Electrophilic Aromatic Substitution
The synthesis of dinitrodurene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] In this process, an electrophile—the nitronium ion (NO₂⁺)—attacks the electron-rich durene ring. The methyl groups on the durene ring are activating and direct the incoming electrophiles to specific positions. Due to the high symmetry of durene, the dinitration primarily yields the 1,4-isomer.
Principle of the Reaction
The core of the synthesis is the generation of the potent electrophile, the nitronium ion. This is typically achieved by using a "mixed acid" solution, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4][5][6]
Role of the Acids:
-
Nitric Acid (HNO₃): Serves as the source of the nitro group.
-
Sulfuric Acid (H₂SO₄): Acts as a catalyst. It is a stronger acid than nitric acid and protonates the hydroxyl group of nitric acid. This protonated nitric acid readily loses a molecule of water (a very stable leaving group) to form the highly reactive nitronium ion (NO₂⁺).[3][6]
The overall generation of the nitronium ion can be summarized as: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Once formed, the nitronium ion is aggressively attacked by the π-electron system of the durene ring, leading to the formation of a nitro group on the ring.[3]
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of dinitrodurene.
Materials:
-
Durene (1,2,4,5-tetramethylbenzene)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ethanol
-
Ice
-
Distilled Water
Procedure:
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly and cautiously add 50 mL of concentrated sulfuric acid to 25 mL of concentrated nitric acid with continuous stirring.
-
Causality: This step is performed in an ice bath to dissipate the significant heat generated from the exothermic reaction between the two acids. Maintaining a low temperature is crucial to prevent the premature decomposition of nitric acid and to control the subsequent nitration reaction rate.
-
-
Reaction Setup: In a separate flask, dissolve 10 g of durene in a minimal amount of a suitable solvent like chloroform or acetic acid. Cool this solution in an ice bath.
-
Addition of Durene: Slowly add the cooled durene solution dropwise to the stirred nitrating mixture. The temperature of the reaction mixture should be carefully maintained below 10°C.
-
Causality: A slow, dropwise addition is essential to prevent a runaway reaction. The nitration of activated aromatic rings like durene is highly exothermic. Poor temperature control can lead to over-nitration (formation of trinitro- or tetranitro- derivatives) or oxidative side reactions, reducing the yield and purity of the desired product.
-
-
Reaction Completion: After the addition is complete, allow the mixture to stir at a low temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation of the Product: Carefully pour the reaction mixture over a large volume of crushed ice and water. A solid precipitate of crude dinitrodurene will form.
-
Causality: Dinitrodurene is insoluble in water. Pouring the acidic mixture into ice water serves two purposes: it quenches the reaction by diluting the acids and protonating any remaining reactive species, and it precipitates the organic product, allowing for its separation from the aqueous acid solution.
-
-
Purification:
-
Filter the crude product using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral to litmus paper. This removes residual acids.
-
Recrystallize the crude product from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly. Pure dinitrodurene will crystallize as white to light yellow needles.[7]
-
Causality: Recrystallization is a purification technique based on differences in solubility. Dinitrodurene is more soluble in hot ethanol than in cold ethanol. As the solution cools, the solubility decreases, and the pure compound crystallizes out, leaving most impurities behind in the solution.
-
-
Drying and Characterization: Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a desiccator. Determine the melting point and acquire spectroscopic data (NMR, IR) to confirm the structure and purity.
Visualization of Synthesis and Mechanism
Physicochemical and Spectroscopic Properties
The properties of dinitrodurene are dictated by its rigid, symmetrical molecular structure and the strong electron-withdrawing nature of the two nitro groups.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [7][8] |
| Molecular Weight | 224.21 g/mol | [7][8] |
| Appearance | White to light yellow crystalline solid/powder | [7] |
| Melting Point | 210-214 °C | [7][8] |
| Boiling Point | ~365.6 °C (estimated) | [8] |
| Density | ~1.30 g/cm³ (estimated) | [8] |
| Solubility | Insoluble in water; soluble in hot ethanol and other organic solvents. |
Spectroscopic Data
Spectroscopic analysis is essential for verifying the identity and purity of the synthesized dinitrodurene.
-
¹H NMR: Due to the high symmetry of the 2,3,5,6-tetramethyl-1,4-dinitrobenzene molecule, all 12 protons on the four methyl groups are chemically equivalent. This results in a single, sharp peak in the proton NMR spectrum.
-
¹³C NMR: Similarly, the symmetry of the molecule leads to a simplified carbon NMR spectrum. One signal will be present for the four equivalent methyl carbons, and another signal for the four equivalent aromatic carbons attached to the methyl groups. A third signal will correspond to the two equivalent aromatic carbons bearing the nitro groups.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the nitro group (NO₂). These typically appear as two distinct peaks:
-
Asymmetric stretching: ~1520-1560 cm⁻¹
-
Symmetric stretching: ~1345-1385 cm⁻¹ Additional peaks will be present corresponding to C-H bonds of the methyl groups and C=C bonds of the aromatic ring.
-
Safety, Handling, and Storage
Dinitrodurene is a hazardous chemical and must be handled with appropriate precautions.
-
Toxicity: It is toxic if swallowed or in contact with skin. It is also suspected of causing genetic defects, cancer, and damage to fertility or the unborn child.
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhaling dust.
-
Handling: Avoid creating dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances like strong bases and oxidizing agents. Keep the container tightly closed and store it in a locked-up area.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Applications
While specific large-scale industrial applications of dinitrodurene are not as widespread as those for compounds like dinitrotoluene, it serves as a valuable intermediate in several areas:
-
Organic Synthesis: It is used as a starting material for the synthesis of other complex organic molecules, such as diamines (by reduction of the nitro groups), which can be precursors to polyimides and other polymers.[2]
-
Materials Science: The rigid structure and defined substitution pattern make it a useful building block in the design of new materials with specific electronic or structural properties.[2]
-
Energetic Materials Research: Like many nitroaromatic compounds, it has been studied in the context of energetic materials, although it is not a primary explosive itself.
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PubChem. 2,4-Dinitrotoluene. [Link]
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 2,4-Dinitrotoluene. [Link]
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IPCS, CEC. (1993). International Chemical Safety Cards: 2,4-DINITROTOLUENE. [Link]
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Cheméo. Chemical Properties of Benzene, 1,2,3,5-tetramethyl-4,6-dinitro- (CAS 4674-22-0). [Link]
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U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – Dinitrotoluene (DNT). [Link]
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